molecular formula C14H19N3OS2 B7504712 N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide

Cat. No.: B7504712
M. Wt: 309.5 g/mol
InChI Key: GDUYVRMMSSWDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide, also known as BM212, is a synthetic compound that has been found to possess potent antimicrobial and antifungal properties. It is a member of the thiadiazole family of compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide has been extensively studied for its antimicrobial and antifungal properties. It has been shown to be effective against a wide range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various infectious diseases.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the biosynthesis of essential cellular components such as nucleic acids and proteins. This leads to the disruption of cellular metabolism and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide has several advantages for lab experiments, including its broad-spectrum antimicrobial and antifungal activity, low toxicity, and good pharmacokinetic properties. However, one limitation is the lack of information on its mechanism of action, which may hinder further development and optimization of the compound.

Future Directions

There are several future directions for the research and development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of this compound's mechanism of action and its potential use as a therapeutic agent for the treatment of infectious diseases. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective antimicrobial and antifungal agents.

Synthesis Methods

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 5-ethyl-4-methylthiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-5-ethyl-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-4-6-7-12-16-17-14(20-12)15-13(18)11-8-9(3)10(5-2)19-11/h8H,4-7H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUYVRMMSSWDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(S2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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